molecular formula C7H4N4S B13951411 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole CAS No. 19566-03-1

7H-Imidazo[4,5-g][1,2,3]benzothiadiazole

Cat. No.: B13951411
CAS No.: 19566-03-1
M. Wt: 176.20 g/mol
InChI Key: WLSHZGBDACCDLB-UHFFFAOYSA-N
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Description

7H-Imidazo[4,5-g][1,2,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biomedical research. This compound is characterized by its unique structure, which combines an imidazole ring with a benzothiadiazole moiety. The fusion of these rings imparts distinct chemical and physical properties, making it a valuable scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with halo carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of metal complex catalysis to facilitate the formation of the imidazo[4,5-g][1,2,3]benzothiadiazole core .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry methods have been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

7H-Imidazo[4,5-g][1,2,3]benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to bind to various biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole stands out due to its unique ring fusion, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications, from drug discovery to material science .

Properties

CAS No.

19566-03-1

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

7H-imidazo[4,5-g][1,2,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-2H,3H2

InChI Key

WLSHZGBDACCDLB-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=C(C2=N1)SN=N3

Origin of Product

United States

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